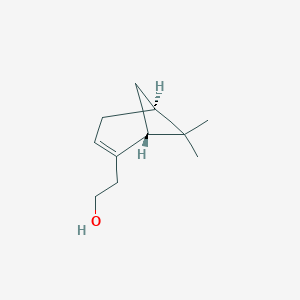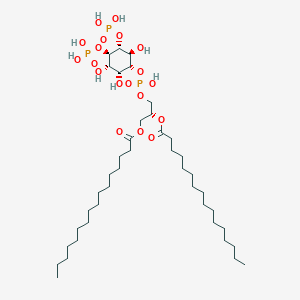
1,2-dihexadecanoyl-sn-glycero-3-phospho-(1D-myo-inositol-4,5-bisphosphate)
Descripción general
Descripción
1,2-dihexadecanoyl-sn-glycero-3-phospho-(1D-myo-inositol-4,5-bisphosphate) is a 1-phosphatidyl-1D-myo-inositol 4,5-bisphosphate in which the phosphatidyl acyl groups at positions 1 and 2 are both specified as hexadecanoyl (palmitoyl) .
Molecular Structure Analysis
The molecular formula of this compound is C41H76O19P3 . It has a net charge of -5, an average mass of 965.95480, and a mono-isotopic mass of 965.42211 .Chemical Reactions Analysis
This compound can be hydrolyzed by phospholipase C to produce 1D-myo-inositol 1,4,5-trisphosphate and a 1,2-diacyl-sn-glycerol .Aplicaciones Científicas De Investigación
Signaling Proteins Binding
The 4,5-bisphosphate group on the inositol ring of this compound is critical for binding specifically to PH domains that are commonly present in signaling proteins . This interaction is essential for the function of many proteins involved in intracellular signaling pathways.
Cytoskeleton Composition
This compound is also found in the cytoskeleton , which is a complex network of interlinking filaments and tubules that extend throughout the cytoplasm of cells. It plays a key role in maintaining cell shape, enabling some cell motion, and plays important roles in both intracellular transport and cellular division.
Akt Activation
Research has shown that the activity of the protein kinase Akt correlates with the amount of phosphatidylinositol-3,4-bisphosphate (PtdIns-3,4-P2) in vivo . As a similar compound, 1,2-Dipalmitoyl-L-alpha-phosphatidyl-D-myo-inositol 4,5-bisphosphate may also have a role in Akt activation.
Autophagy Regulation
In the context of brain trauma, PLA2G4A/cPLA2-mediated lysosomal membrane damage leads to inhibition of autophagy . Given the structural similarity, 1,2-Dipalmitoyl-L-alpha-phosphatidyl-D-myo-inositol 4,5-bisphosphate might also be involved in the regulation of autophagy, a cellular process involved in the degradation and recycling of cellular components.
Hydrolysis by Phospholipase C
Diphosphorylated phosphatidylinositol, such as this compound, may be hydrolyzed by PI-specific phospholipase C to generate IP3 and DAG . These molecules are second messengers in a number of cellular processes, including the release of calcium from intracellular stores and the activation of protein kinase C.
Solubility in Aqueous Detergent Solutions
This compound is soluble in aqueous detergent solutions , which suggests potential applications in the formulation of detergents and other cleaning products.
Mecanismo De Acción
Target of Action
The primary target of 1,2-Dipalmitoyl-L-alpha-phosphatidyl-D-myo-inositol 4,5-bisphosphate is the serine-threonine kinase Akt . Akt is a key player in multiple cellular processes such as glucose metabolism, apoptosis, cell proliferation, transcription and cell migration .
Mode of Action
The compound interacts with its target, Akt, by acting as a lipid product of phosphoinositide 3-kinase (PI 3-kinase) . The activity of Akt correlates with the amount of phosphatidylinositol-3,4-bisphosphate (PtdIns-3,4-P2) in vivo . This interaction results in the activation of Akt .
Biochemical Pathways
The compound plays a crucial role in the phosphoinositide 3-kinase (PI3K)/Akt signaling pathway . Upon activation, Akt can phosphorylate a range of intracellular proteins leading to the regulation of cell survival and the cell cycle . Moreover, it acts as a second messenger precursor and a signaling molecule itself, controlling the targeting and activity of its effector molecules, thereby regulating cell migration, vesicle transport, cell morphology, and signal transduction .
Pharmacokinetics
It is known that the compound is soluble in dmso , which suggests that it may have good bioavailability.
Result of Action
The activation of Akt by 1,2-Dipalmitoyl-L-alpha-phosphatidyl-D-myo-inositol 4,5-bisphosphate can lead to a variety of cellular effects. For instance, it can promote cell survival, growth, and proliferation by inhibiting apoptotic pathways . It also plays a role in cell migration and vesicle transport .
Propiedades
IUPAC Name |
[(2R)-2-hexadecanoyloxy-3-[hydroxy-[(1R,2R,3S,4R,5R,6S)-2,3,6-trihydroxy-4,5-diphosphonooxycyclohexyl]oxyphosphoryl]oxypropyl] hexadecanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C41H81O19P3/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-34(42)55-31-33(57-35(43)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2)32-56-63(53,54)60-39-36(44)37(45)40(58-61(47,48)49)41(38(39)46)59-62(50,51)52/h33,36-41,44-46H,3-32H2,1-2H3,(H,53,54)(H2,47,48,49)(H2,50,51,52)/t33-,36-,37+,38+,39-,40-,41-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKWJHKSHEWVOSS-MRQSADPDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OC1C(C(C(C(C1O)OP(=O)(O)O)OP(=O)(O)O)O)O)OC(=O)CCCCCCCCCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)(O)O[C@@H]1[C@@H]([C@@H]([C@H]([C@@H]([C@H]1O)OP(=O)(O)O)OP(=O)(O)O)O)O)OC(=O)CCCCCCCCCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C41H81O19P3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50349239 | |
| Record name | 1,2-Dipalmitoyl-L-alpha-phosphatidyl-D-myo-inositol 4,5-bisphosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50349239 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
971.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,2-dihexadecanoyl-sn-glycero-3-phospho-(1D-myo-inositol-4,5-bisphosphate) | |
CAS RN |
120595-88-2 | |
| Record name | 1,2-Dipalmitoyl-L-alpha-phosphatidyl-D-myo-inositol 4,5-bisphosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50349239 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




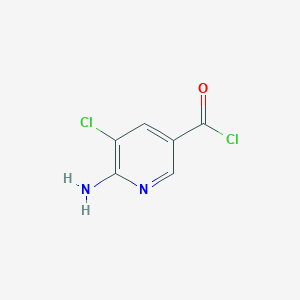


![Furo[2,3-b]pyridine-2-sulfonamide](/img/structure/B44346.png)
![N-methyl-N-[(4-methylphenyl)(phenyl)methyl]amine](/img/structure/B44348.png)
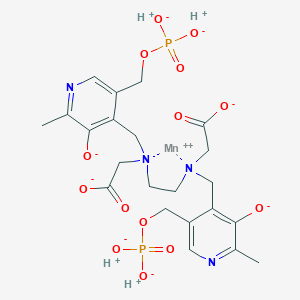
![[(1S,2S,3R)-2,3-di(hexanoyloxy)cyclopentyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B44353.png)



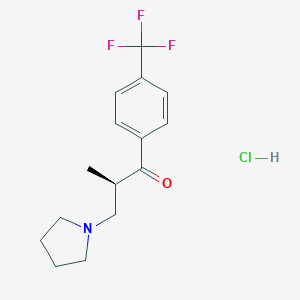
![2-((1S,2S,5S)-6,6-Dimethylbicyclo[3.1.1]heptan-2-yl)ethanol](/img/structure/B44373.png)
